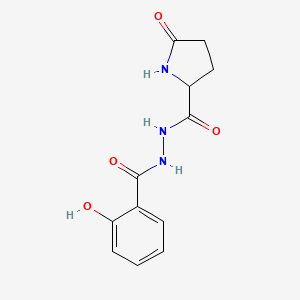
5-Oxo-2'-salicyloyl-L-prolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2’-salicyloyl-L-prolinohydrazide is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol It is known for its unique structure, which includes a salicyloyl group and a prolinohydrazide moiety
Preparation Methods
The synthesis of 5-Oxo-2’-salicyloyl-L-prolinohydrazide typically involves the reaction of L-proline with salicyloyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required for this reaction.
Chemical Reactions Analysis
5-Oxo-2’-salicyloyl-L-prolinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the salicyloyl group, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Oxo-2’-salicyloyl-L-prolinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and antimicrobial treatments.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2’-salicyloyl-L-prolinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The salicyloyl group can interact with active sites of enzymes, potentially inhibiting their activity. The prolinohydrazide moiety may also play a role in binding to proteins and altering their function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
5-Oxo-2’-salicyloyl-L-prolinohydrazide can be compared to other similar compounds, such as:
5-Oxo-L-proline: A related compound with a similar structure but lacking the salicyloyl group.
Salicyloyl hydrazide: Contains the salicyloyl group but lacks the prolinohydrazide moiety.
L-Proline derivatives: Various derivatives of L-proline with different functional groups.
The uniqueness of 5-Oxo-2’-salicyloyl-L-prolinohydrazide lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
51822-63-0 |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
N'-(2-hydroxybenzoyl)-5-oxopyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C12H13N3O4/c16-9-4-2-1-3-7(9)11(18)14-15-12(19)8-5-6-10(17)13-8/h1-4,8,16H,5-6H2,(H,13,17)(H,14,18)(H,15,19) |
InChI Key |
GSJXNPYYEXPWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















